molecular formula C13H17NO B596623 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211592-82-3

5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

Cat. No.: B596623
CAS No.: 1211592-82-3
M. Wt: 203.285
InChI Key: DLXUWECXOLMPER-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (CAS 1211592-82-3) is a spirocyclic compound featuring a fused indene-pyrrolidine scaffold with a methoxy substituent at the 5-position of the indene ring. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol . The spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

6-methoxyspiro[1,2-dihydroindene-3,2'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-11-3-4-12-10(9-11)5-7-13(12)6-2-8-14-13/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXUWECXOLMPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCCN3)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677564
Record name 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-82-3
Record name 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine] typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
  • CAS : 1211594-23-8
  • Molecular Formula : C₁₂H₁₄FN
  • Molecular Weight : 191.25 g/mol
  • Key Differences: Replacing the methoxy group with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity increases metabolic stability but may reduce lipophilicity compared to methoxy. Storage: Requires storage at 2–8°C under inert atmosphere, indicating higher sensitivity to degradation than the methoxy analog .
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
  • CAS : 956141-90-5
  • Molecular Formula: C₁₂H₁₀ClNO₂
  • Molecular Weight : 235.67 g/mol
  • Key Differences :
    • Chlorine substitution and the addition of dione (ketone) groups increase polarity and hydrogen-bonding capacity, likely reducing CNS penetration.
    • The dione moiety enables participation in covalent interactions, making it suitable for enzyme inhibition studies.
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
  • CAS : 1211594-29-4
  • Molecular Formula : C₁₂H₁₂BrN
  • Molecular Weight : 266.13 g/mol
  • Higher molecular weight and lipophilicity compared to the methoxy analog may enhance membrane permeability.

Heterocyclic Ring Variants

(S)-5-Bromo-2,3-dihydrospiro[indene-1,2'-morpholine]
  • CAS: Not explicitly listed
  • Molecular Formula: C₁₂H₁₄BrNO
  • Key Differences: Replacement of pyrrolidine with morpholine introduces an oxygen atom, enhancing solubility and hydrogen-bonding capacity .
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
  • CAS : 151484-79-6
  • Molecular Formula: C₁₂H₁₂BrNO₂
  • Molecular Weight : 266.13 g/mol
  • Key Differences: The oxazolidinone ring introduces two ketone groups, increasing polarity and rigidity. Demonstrated utility as intermediates in drug discovery, particularly for antibiotics or kinase inhibitors .

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
5-Methoxy analog -OCH₃ 203.28 Methoxy, pyrrolidine ~2.5
5-Fluoro analog -F 191.25 Fluorine, pyrrolidine ~2.0
5-Chloro-dione analog -Cl, dione 235.67 Chlorine, ketones ~1.8
6-Bromo analog -Br 266.13 Bromine, pyrrolidine ~3.2
Trifluoromethyl derivative -CF₃, -COOCH₃ 462.50 CF₃, ester, pyrrolidine ~4.0

    Biological Activity

    5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is characterized by a unique spirocyclic structure that combines an indene moiety with a pyrrolidine ring. This configuration may influence its biological interactions and therapeutic effects. The molecular formula is C13_{13}H15_{15}N1_{1}O1_{1}, with a molecular weight of approximately 203.285 g/mol.

    The biological activity of 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is primarily attributed to its interaction with various biological macromolecules. The compound has been studied for its potential to modulate enzyme activities and receptor signaling pathways, which can lead to various therapeutic effects.

    Potential Mechanisms Include:

    • Enzyme Inhibition : The compound may inhibit specific cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle and could be targeted for cancer therapy .
    • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to metabolic processes .

    Biological Activities

    Numerous studies have investigated the biological activities associated with 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine], highlighting its potential in various therapeutic applications.

    Anticancer Activity

    Research has indicated that compounds similar to 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] exhibit promising anticancer properties. For instance:

    • In vitro Studies : Some derivatives have shown significant cytotoxicity against cancer cell lines such as T-47D and MDA-MB-231 with IC50_{50} values in the low micromolar range .
    • Mechanistic Insights : Studies suggest that these compounds induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.

    Antimicrobial Properties

    The compound's derivatives have also been evaluated for antimicrobial activity. Preliminary results indicate:

    • Broad-Spectrum Activity : Certain derivatives displayed effective inhibition against a range of bacterial strains.

    Research Findings and Case Studies

    A summary of notable studies on 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is presented below:

    StudyFindingsReference
    Study on CDK InhibitionDemonstrated selective inhibition of CDK2 over other CDKs, suggesting potential for cancer treatment
    Cytotoxicity AssayShowed significant cytotoxic effects on breast cancer cell lines (IC50_{50} values around 0.43 mM)
    Antimicrobial TestingExhibited antimicrobial properties against several bacterial strains

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